![molecular formula C13H9Cl4NO2S B14174306 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide CAS No. 922711-93-1](/img/structure/B14174306.png)
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of multiple chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Nucleophilic Reagents: Hydroxide ions or water are often used in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate may be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonamide group
Properties
CAS No. |
922711-93-1 |
|---|---|
Molecular Formula |
C13H9Cl4NO2S |
Molecular Weight |
385.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl4NO2S/c14-7-8-1-2-9(15)5-13(8)18-21(19,20)10-3-4-11(16)12(17)6-10/h1-6,18H,7H2 |
InChI Key |
PQFYDEMQCRDRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


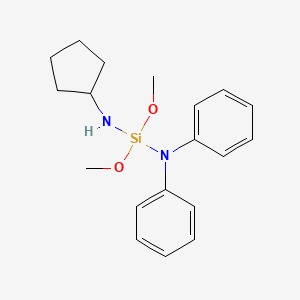
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
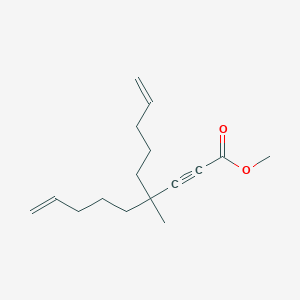
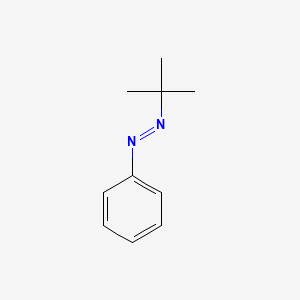
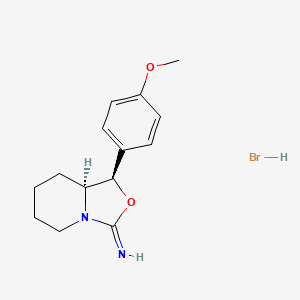
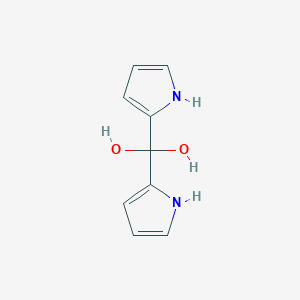
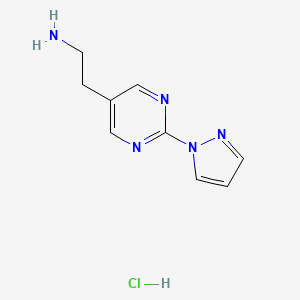
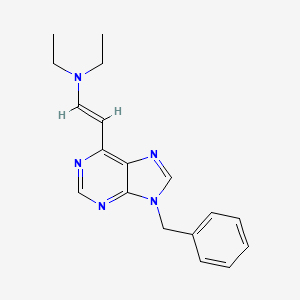
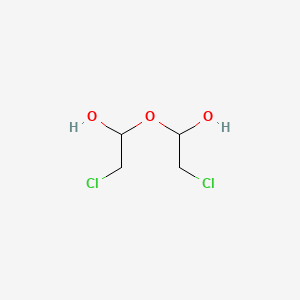
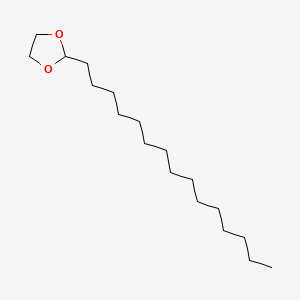

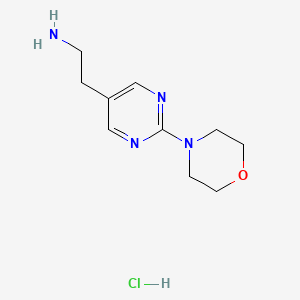
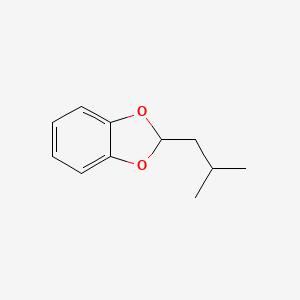
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
